DNMT1-IN-4

Epigenetics DNA methyltransferase inhibition Structure-activity relationship

Researchers isolating DNMT1-specific epigenetic effects face a critical challenge: nucleoside analogs like decitabine require DNA incorporation, causing DNMT3 off-target inhibition and confounding DNA damage responses. DNMT1-IN-4 (DC_501; CAS 889797-65-3) solves this as a reversible, non-nucleoside DNMT1 inhibitor (IC₅₀ = 2.5 µM) with selectivity over DNMT3 family members and AdoMet-dependent methyltransferases. • 4.1-fold improved potency vs. parent compound DC_05 (IC₅₀ = 10.3 µM) • Carbazole-indole scaffold, structurally distinct from quinoline- and dicyanopyridine-based inhibitors • Ambient-temperature shipping; ≥98% purity (HPLC-verified), with Certificate of Analysis included

Molecular Formula C25H23Cl2N3O
Molecular Weight 452.4 g/mol
Cat. No. B1669873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNMT1-IN-4
SynonymsDC_501;  DC 501;  DC501; 
Molecular FormulaC25H23Cl2N3O
Molecular Weight452.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCNCC(CN3C4=C(C=C(C=C4)Cl)C5=C3C=CC(=C5)Cl)O
InChIInChI=1S/C25H23Cl2N3O/c26-17-5-7-24-21(11-17)22-12-18(27)6-8-25(22)30(24)15-19(31)14-28-10-9-16-13-29-23-4-2-1-3-20(16)23/h1-8,11-13,19,28-29,31H,9-10,14-15H2
InChIKeyBBTFHKNAZNYZNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DNMT1-IN-4: A Selective Non-Nucleoside DNA Methyltransferase 1 Inhibitor for Epigenetic Research and Drug Discovery Procurement


DNMT1-IN-4 (also designated DC_501; CAS 889797-65-3; molecular formula C₂₅H₂₃Cl₂N₃O; MW 452.38) is a selective non-nucleoside inhibitor of DNA methyltransferase 1 (DNMT1), identified through docking-based virtual screening and similarity-based analog searching [1] [2]. It acts as a competitive inhibitor targeting the S-adenosyl-L-methionine (AdoMet) binding pocket of DNMT1 and exhibits selectivity toward DNMT1 over other AdoMet-dependent protein methyltransferases [1] . DNMT1-IN-4 demonstrates significant inhibition of cancer cell proliferation in vitro and represents an early-generation non-nucleoside chemical probe within the DNMT1 inhibitor landscape [2] .

Why DNMT1-IN-4 Cannot Be Interchanged with Nucleoside Analogs or Pan-DNMT Inhibitors in Experimental Design


DNMT1-IN-4 cannot be functionally interchanged with nucleoside analog DNMT inhibitors (e.g., decitabine, 5-azacytidine) or pan-DNMT inhibitors (e.g., SGI-1027) due to fundamental differences in inhibitory mechanism, target selectivity, and downstream biological consequences. Nucleoside analogs such as decitabine require incorporation into replicating DNA to covalently trap and deplete DNMT1, DNMT3A, and DNMT3B, inducing DNA damage pathway activation and dose-limiting cytotoxicity [1]. In contrast, DNMT1-IN-4 functions as a reversible, non-nucleoside active-site inhibitor that does not require DNA incorporation and demonstrates selectivity for DNMT1 over DNMT3 family members [2]. These mechanistic distinctions preclude direct substitution in assays requiring DNMT1-specific interrogation without concurrent DNMT3 inhibition or DNA damage-associated confounding effects.

DNMT1-IN-4 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data for Scientific Procurement Decisions


DNMT1-IN-4 Demonstrates 4.1-Fold Enhanced DNMT1 Inhibitory Potency Relative to Parent Compound DC_05 in Direct Biochemical Comparison

DNMT1-IN-4 (DC_501) exhibits 4.1-fold greater inhibitory potency against DNMT1 compared to the parent screening hit DC_05 in a direct biochemical comparative study. In the original identification paper, DC_05 displayed a DNMT1 IC₅₀ of 10.3 µM, while DC_501 (DNMT1-IN-4) achieved an IC₅₀ of 2.5 µM under identical assay conditions [1]. This improvement was achieved through similarity-based analog searching following initial docking-based virtual screening [1]. Additionally, the closely related analog DC_517 demonstrated an IC₅₀ of 1.7 µM, representing a 6.0-fold enhancement over DC_05 [1].

Epigenetics DNA methyltransferase inhibition Structure-activity relationship

DNMT1-IN-4 Provides Superior DNMT1 Inhibitory Potency Versus Pan-DNMT Inhibitor SGI-1027 Under Comparable Biochemical Assay Conditions

DNMT1-IN-4 (IC₅₀ = 2.5 µM) displays approximately 5-fold greater potency against DNMT1 compared to the widely used pan-DNMT inhibitor SGI-1027 when using poly(dI-dC) as substrate (SGI-1027 DNMT1 IC₅₀ = 12.5 µM) [1] [2]. SGI-1027 inhibits DNMT3B, DNMT3A, and DNMT1 with comparable potency (IC₅₀ values: 7.5 µM, 8 µM, and 12.5 µM respectively with poly(dI-dC) substrate), lacking isoform selectivity [2]. In contrast, DNMT1-IN-4 was characterized as demonstrating selectivity towards DNMT1 relative to other AdoMet-dependent protein methyltransferases [1] [3]. SGI-1027 has also been reported to show an IC₅₀ of 6 µM against DNMT1 when hemimethylated DNA is used as substrate, which remains less potent than DNMT1-IN-4 under the poly(dI-dC) condition [2].

Epigenetic drug discovery DNMT inhibitor profiling Enzymatic assays

DNMT1-IN-4 Functions as a Non-Nucleoside Reversible Inhibitor, Distinct from DNA-Incorporating Nucleoside Analogs Decitabine and 5-Azacytidine

DNMT1-IN-4 belongs to the non-nucleoside inhibitor class and does not require incorporation into DNA to exert DNMT1 inhibition [1] [2]. This contrasts with nucleoside analog inhibitors such as decitabine (5-aza-2′-deoxycytidine) and 5-azacytidine, which must be incorporated into replicating DNA and covalently trap DNMT1, DNMT3A, and DNMT3B, resulting in enzyme depletion and DNA damage pathway activation [2] [3]. The non-nucleoside mechanism of DNMT1-IN-4 circumvents the DNA-damage-associated cytotoxicity and dose-limiting hematologic toxicities characteristic of nucleoside analogs, which have been shown to restrict clinical dosing of decitabine and azacytidine [3]. DNMT1-IN-4 acts as a reversible competitive inhibitor targeting the AdoMet binding pocket, providing a mechanistically distinct tool for interrogating DNMT1 function without concurrent DNA damage signaling [1].

Mechanism of action Epigenetic therapy Inhibitor classification

DNMT1-IN-4 Exhibits Significant Cancer Cell Proliferation Inhibition in Cultured Human Cancer Cell Lines

DNMT1-IN-4 demonstrates significant inhibition of cancer cell proliferation in vitro, as reported in the original identification study [1]. The compound was evaluated alongside DC_05 and DC_517 for anti-proliferative activity against human cancer cell lines, and all three compounds significantly inhibited cancer cell proliferation [1]. While specific GI₅₀ or IC₅₀ values for individual cell lines are not disaggregated in the available primary literature for DNMT1-IN-4 alone, the compound is consistently characterized across multiple authoritative sources as exhibiting significant anti-proliferative and anticancer activity [2] [3]. The analog DC_517 has been characterized with specific cell proliferation inhibition: treatment at 1.25, 2.5, 5, and 10 µM potently inhibited proliferation of HCT116 (human colon cancer) and Capan-1 (human pancreatic adenocarcinoma) cells after 24, 48, and 72 h of treatment .

Cancer biology Anti-proliferative activity Cell-based assays

DNMT1-IN-4 Optimal Research Applications: Evidence-Driven Selection Scenarios Based on Quantitative Differentiation Data


In Vitro Biochemical DNMT1 Inhibition Assays Requiring Enhanced Potency over Early Screening Hits

DNMT1-IN-4 (IC₅₀ = 2.5 µM) provides 4.1-fold improved potency over the parent compound DC_05 (IC₅₀ = 10.3 µM) in biochemical DNMT1 inhibition assays, making it a superior choice for enzymatic studies where enhanced activity relative to earlier analogs is necessary [1]. Users should select DNMT1-IN-4 when transitioning from initial virtual screening hits to a more potent analog for mechanistic enzyme characterization or inhibitor validation studies.

DNMT1-Specific Mechanistic Studies Requiring Non-Nucleoside Inhibition Without DNA Incorporation Artifacts

As a non-nucleoside DNMT1 inhibitor that does not require DNA incorporation, DNMT1-IN-4 enables investigation of DNMT1 function without concurrent DNA damage pathway activation or DNMT3A/3B off-target inhibition—confounding effects characteristic of nucleoside analogs such as decitabine and 5-azacytidine [1] [2]. This mechanistic distinction is critical for studies aimed at isolating DNMT1-specific epigenetic effects from broader DNA damage responses.

Epigenetic Drug Discovery Programs Evaluating Non-Nucleoside DNMT1 Inhibitor Chemotypes

DNMT1-IN-4 represents a carbazole-indole-based non-nucleoside chemotype identified through docking-based virtual screening, distinct from quinoline-based (SGI-1027) and dicyanopyridine-based (GSK3685032) inhibitor scaffolds [1] [2] . Drug discovery programs evaluating diverse non-nucleoside DNMT1 inhibitor scaffolds should include DNMT1-IN-4 as a structurally distinct reference compound for comparative SAR studies and chemotype validation.

Cancer Cell Proliferation Studies Where Validated Anti-Proliferative Activity Is Required

DNMT1-IN-4 has been demonstrated to significantly inhibit cancer cell proliferation in vitro [1] [2]. Investigators conducting preliminary anti-proliferative screening in cancer epigenetics research may employ DNMT1-IN-4 as a tool compound. For studies requiring extensively characterized, cell-line-specific anti-proliferative IC₅₀ values, the analog DC_517—with detailed data in HCT116 and Capan-1 cells at defined concentrations (1.25–10 µM across 24–72 h)—may serve as a complementary tool with more comprehensive cellular characterization .

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